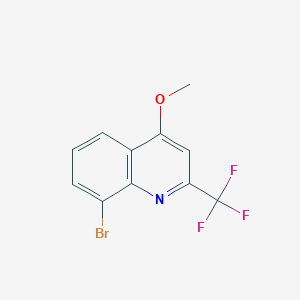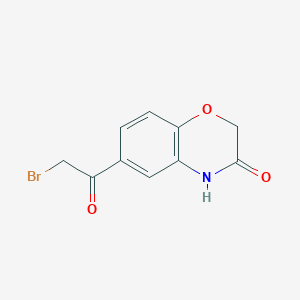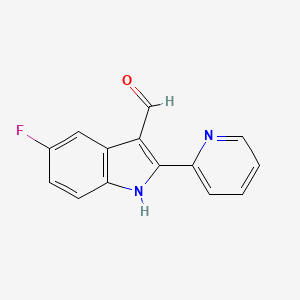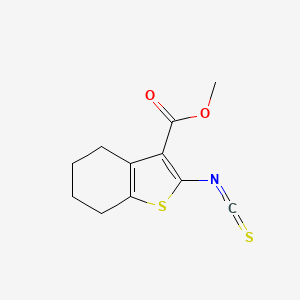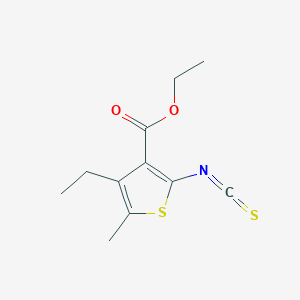
Aurentiacin
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Aurentiacin, a chalcone isolated from various plants, has been found to interact with several targets in the cell. Its primary targets include inducible nitric oxide synthase (iNOS) and nuclear factor-κB (NF-κB)/p65 . iNOS is an enzyme that produces nitric oxide, a molecule involved in various physiological and pathological processes. NF-κB/p65 is a transcription factor that plays a crucial role in regulating immune responses, including inflammation .
Mode of Action
This compound interacts with its targets primarily by inhibiting their activity. It significantly inhibits the production of nitric oxide in cells by suppressing the expression of iNOS . Furthermore, this compound decreases the DNA binding and transcriptional activities of NF-κB/p65 . This inhibition is achieved by preventing the nuclear translocation of p65, which is accomplished by blocking the phosphorylation of I-κB kinase (IKK) .
Biochemical Pathways
The inhibition of iNOS and NF-κB/p65 by this compound affects several biochemical pathways. The suppression of iNOS leads to a decrease in nitric oxide production, which can modulate inflammatory responses . The inhibition of NF-κB/p65 impacts the transcription of various genes involved in immune and inflammatory responses, including those encoding pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory activity. By inhibiting iNOS and NF-κB/p65, this compound reduces the production of pro-inflammatory mediators, including nitric oxide, TNF-α, and IL-6 . This leads to a decrease in inflammation, which can be beneficial in conditions where inflammation plays a key role, such as neurodegenerative diseases .
Analyse Biochimique
Biochemical Properties
Aurentiacin interacts with various biomolecules in biochemical reactions. It has been found to inhibit the activation of nuclear factor-κB (NF-κB) and inducible nitric oxide synthase (iNOS) function . These interactions suggest that this compound may play a role in modulating inflammatory responses.
Cellular Effects
In cellular processes, this compound has been observed to have significant effects. For instance, it has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in mouse macrophages, concomitantly with the suppression of iNOS expression . This suggests that this compound can influence cell function by modulating inflammatory responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been found to inhibit the activation of NF-κB and iNOS, key players in the inflammatory response . This suggests that this compound may exert its effects by binding to these molecules and inhibiting their function.
Temporal Effects in Laboratory Settings
Its ability to inhibit NO production and iNOS expression suggests that it may have long-term effects on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aurentiacin can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base . The reaction typically occurs under mild conditions, using ethanol as a solvent and sodium hydroxide as a catalyst .
Industrial Production Methods
Industrial production of this compound involves the extraction from plant sources, followed by purification using chromatographic techniques . The process includes the use of solvents like dichloromethane and ethanol for extraction and purification .
Analyse Des Réactions Chimiques
Types of Reactions
Aurentiacin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of dihydrochalcones.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine and nitric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochalcones.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Aurentiacin is compared with other chalcones such as cardamonin and pinocembrin . While all these compounds exhibit anti-inflammatory and antiplasmodial activities, this compound is unique due to its higher selectivity index and lower cytotoxicity .
List of Similar Compounds
- Cardamonin
- Pinocembrin
- Uvangoletin
- Stercurensin
Propriétés
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-12-15(21-2)11-16(22-3)17(18(12)20)14(19)10-9-13-7-5-4-6-8-13/h4-11,20H,1-3H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJPPYCLBALJRR-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1OC)OC)C(=O)/C=C/C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



